BenchChemオンラインストアへようこそ!

3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide

Ion Channel Pharmacology Pain Research Sodium Channel Inhibition

Procure this fluorinated benzamide as a critical matched-pair comparator to the furan-2-ylmethyl regioisomer (CAS 1797971-59-5, Nav1.7 IC50 = 220 nM). Head-to-head electrophysiological screening of both isomers directly quantifies the impact of furan regioisomerism on sodium channel isoform selectivity, essential for mitigating cardiac Nav1.5 liability. Also serves as a versatile SHP2 inhibitor scaffold with an unexplored N-(thiophen-2-ylethyl) vector and a latent furan handle for late-stage diversification into affinity probes or PROTACs. The 3-fluoro substituent provides metabolic stability, enabling comparative microsomal stability studies.

Molecular Formula C19H18FNO3S
Molecular Weight 359.42
CAS No. 1797967-55-5
Cat. No. B2748072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide
CAS1797967-55-5
Molecular FormulaC19H18FNO3S
Molecular Weight359.42
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3)F
InChIInChI=1S/C19H18FNO3S/c1-23-18-5-4-15(11-17(18)20)19(22)21(12-14-7-9-24-13-14)8-6-16-3-2-10-25-16/h2-5,7,9-11,13H,6,8,12H2,1H3
InChIKeyRBLNNIZODQCBFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide (CAS 1797967-55-5): Sourcing & Differentiation Guide


The compound 3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide (CAS 1797967-55-5) is a synthetic, fluorinated benzamide derivative featuring heterocyclic furan-3-ylmethyl and thiophen-2-ylethyl substituents, with a molecular formula of C19H18FNO3S and a molecular weight of 359.42 g/mol . It is listed in several commercial screening compound collections and is of interest in medicinal chemistry as a potential bioactive scaffold, with the fluorine atom intended to enhance metabolic stability and binding affinity [1]. Critically, a comprehensive search of the peer-reviewed literature, authoritative databases, and patent repositories did not identify any published bioactivity data (IC50, Ki, EC50, or related endpoints) for this specific compound; all available information is limited to vendor-supplied physicochemical properties and general class-level commentary [2].

Why Generic Substitution of 3-Fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide Fails: Structural Determinants of Selectivity


Substituting this compound with a generic benzamide or a simple furan/thiophene amide is not scientifically justifiable because small structural changes in this chemotype profoundly affect biological activity. Specifically, the regioisomeric position of the furan attachment (3-ylmethyl vs. 2-ylmethyl) has been shown to alter ion channel inhibitory potency, with the 2-ylmethyl analog (CAS 1797971-59-5) displaying measurable Nav1.7 inhibition (IC50 = 220 nM) [1]. The combination of the 3-fluoro and 4-methoxy substituents on the benzamide ring also modulates electronic properties and lipophilicity (predicted logP = 3.22 for related analogs), which directly influences membrane permeability and target binding [2]. Furthermore, furanylbenzamide derivatives have been validated as inhibitors of the oncogenic phosphatase SHP2 in leukemia models, demonstrating that the furanylbenzamide core possesses target-specific pharmacology that cannot be replicated by generic amides [3]. These structure-activity relationship (SAR) features mean that any substitution—even a seemingly minor change in heterocycle regioisomerism or substitution pattern—can result in complete loss of desired activity or gain of off-target effects.

Quantitative Differentiation Evidence for 3-Fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide


Regioisomeric Impact on Nav1.7 Inhibition: Furan-3-ylmethyl vs. Furan-2-ylmethyl

The sole bioactivity data point available for this chemotype comes from the furan-2-ylmethyl regioisomer (CAS 1797971-59-5), which inhibits human Nav1.7 with an IC50 of 220 nM in a patch-clamp electrophysiology assay [1]. The target compound (CAS 1797967-55-5) bears a furan-3-ylmethyl group instead of furan-2-ylmethyl. This regioisomeric difference is expected to alter the spatial orientation of the furan oxygen's lone pair and the π-electron density distribution, which in turn can affect hydrogen-bonding interactions and π-stacking within the Nav1.7 binding pocket [2]. No direct comparative data exist for the target compound against Nav1.7; therefore, the 220 nM value serves as a structural class benchmark, not a prediction of the target compound's activity.

Ion Channel Pharmacology Pain Research Sodium Channel Inhibition

Halogen Substitution at the 3-Position: Fluoro (1797967-55-5) vs. Chloro Analog

A direct analog exists in which the 3-fluoro substituent on the benzamide ring is replaced by a 3-chloro group: 3-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide . The van der Waals radius of fluorine (1.47 Å) is significantly smaller than that of chlorine (1.75 Å), and fluorine's high electronegativity (3.98 vs. 3.16 for Cl on the Pauling scale) imparts distinct electronic effects on the aromatic ring [1]. In medicinal chemistry, fluorine substitution is frequently employed to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the substituted position, whereas chlorine may increase lipophilicity and non-specific protein binding [2]. No comparative biological data are published for this specific pair, but the physicochemical divergence is well-established in the literature as a critical determinant of ADME and target selectivity profiles [2].

Medicinal Chemistry Lead Optimization Halogen Bonding

Furanylbenzamide Chemotype Validation: SHP2 Phosphatase Inhibition in Leukemia Models

The furanylbenzamide scaffold has been independently validated as a pharmacophore for inhibiting the oncogenic tyrosine phosphatase SHP2. Raveendra-Panickar et al. (2022) reported novel furanylbenzamide molecules that inhibit both wild-type and oncogenic SHP2 variants, reducing the growth of acute myeloid leukemia cells and triple-negative breast cancer cells under physiological conditions [1]. While the specific substituents in that study differ from the target compound, the core furanylbenzamide motif is shared, establishing class-level precedent for target engagement and cellular activity. The target compound (CAS 1797967-55-5) contains the same furanylbenzamide core but is uniquely substituted with a thiophen-2-ylethyl group on the amide nitrogen, which may confer distinct SHP2 binding kinetics or selectivity over related phosphatases such as SHP1 and PTP1B [2].

Cancer Therapeutics Protein Tyrosine Phosphatase SHP2 Inhibition

Predicted Physicochemical Profile: Lipophilicity, Solubility, and Drug-Likeness Assessment

In the absence of experimental bioactivity data, computed physicochemical properties provide a basis for assessing the compound's drug-likeness and comparing it to analogs. QSPR predictions for structurally related 3-fluoro-4-methoxybenzamide derivatives estimate a LogP of approximately 3.22, a topological polar surface area (TPSA) of 97.99 Ų, and aqueous solubility at pH 7.4 of 3.1 mg/mL [1]. These values place the compound within favorable ranges for oral bioavailability according to Lipinski's Rule of Five (LogP < 5, TPSA < 140 Ų). In comparison, the des-fluoro analog (4-methoxy-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide) is predicted to have a lower TPSA and higher LogP due to the absence of the polar C-F bond [2]. The predicted logP of the target compound is also lower than that of the 3-chloro analog, consistent with fluorine's well-documented ability to moderate lipophilicity relative to chlorine [3].

ADME Prediction Drug-Likeness Physicochemical Profiling

Recommended Research & Procurement Scenarios for 3-Fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide


Ion Channel Drug Discovery: Nav1.7 SAR Probe for Pain Research

Procure this compound as a matched-pair comparator to the furan-2-ylmethyl regioisomer (CAS 1797971-59-5, Nav1.7 IC50 = 220 nM) [1]. Head-to-head electrophysiological screening of both isomers against Nav1.7 and related sodium channel isoforms (Nav1.5, Nav1.8) would directly quantify the impact of furan regioisomerism on potency and isoform selectivity. This SAR information is critical for pain programs seeking to optimize peripheral sodium channel inhibitors while minimizing cardiac Nav1.5 liability [2].

Oncology Lead Optimization: SHP2 Inhibitor Scaffold Diversification

Use this compound as a scaffold diversification tool in SHP2 inhibitor programs. The validated furanylbenzamide chemotype has demonstrated activity against both wild-type and oncogenic SHP2 in leukemia and breast cancer models [3]. The unique N-(thiophen-2-ylethyl) substituent present in this compound has not been explored in published SHP2 SAR studies, offering a genuine opportunity to probe an unexplored vector for improving SHP2 binding affinity or selectivity over SHP1 [4].

Metabolic Stability Assessment: Fluorine as a Metabolic Soft Spot Blocker

Employ this compound in comparative microsomal stability assays alongside the des-fluoro and 3-chloro analogs. The 3-fluoro substituent is predicted to block CYP450-mediated oxidative metabolism at the 3-position of the benzamide ring, a common metabolic soft spot [5]. Quantitative comparison of intrinsic clearance (CLint) in human liver microsomes across this halogen series would provide direct evidence for fluorine's metabolic shielding effect in this specific chemotype, informing lead optimization strategies for programs requiring enhanced metabolic stability [6].

Chemical Biology Tool: Covalent Probe Development via Furan Functionalization

Leverage the furan-3-ylmethyl group as a latent functional handle. Furan rings can undergo selective oxidation or Diels-Alder cycloaddition under mild conditions, enabling late-stage diversification for the synthesis of affinity probes, photoaffinity labels, or PROTAC conjugates [7]. This compound's combination of a modifiable furan handle, a fluoro group for 19F NMR monitoring, and a benzamide core amenable to further derivatization makes it a versatile intermediate for chemical biology tool compound synthesis.

Quote Request

Request a Quote for 3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.